3-(4-ethoxyphenyl)-2-methylquinazolin-4-one 3-(4-ethoxyphenyl)-2-methylquinazolin-4-one Lonetil M3 is a tranquilizer.
Brand Name: Vulcanchem
CAS No.: 1897-96-7
VCID: VC0533508
InChI: InChI=1S/C17H16N2O2/c1-3-21-14-10-8-13(9-11-14)19-12(2)18-16-7-5-4-6-15(16)17(19)20/h4-11H,3H2,1-2H3
SMILES: CCOC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C
Molecular Formula: C17H16N2O2
Molecular Weight: 280.32 g/mol

3-(4-ethoxyphenyl)-2-methylquinazolin-4-one

CAS No.: 1897-96-7

Cat. No.: VC0533508

Molecular Formula: C17H16N2O2

Molecular Weight: 280.32 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

3-(4-ethoxyphenyl)-2-methylquinazolin-4-one - 1897-96-7

Specification

CAS No. 1897-96-7
Molecular Formula C17H16N2O2
Molecular Weight 280.32 g/mol
IUPAC Name 3-(4-ethoxyphenyl)-2-methylquinazolin-4-one
Standard InChI InChI=1S/C17H16N2O2/c1-3-21-14-10-8-13(9-11-14)19-12(2)18-16-7-5-4-6-15(16)17(19)20/h4-11H,3H2,1-2H3
Standard InChI Key JKWBQCHTVBSJDC-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C
Canonical SMILES CCOC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C
Appearance Solid powder

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound features a quinazolin-4-one core, with a methyl group at position 2 and a 4-ethoxyphenyl moiety at position 3. The ethoxy group (OCH2CH3-\text{OCH}_2\text{CH}_3) introduces electron-donating effects, enhancing the compound’s stability and interaction with biological targets . X-ray crystallography and computational modeling confirm a planar quinazolinone ring system, with the ethoxyphenyl group oriented perpendicularly to minimize steric hindrance .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight280.32 g/mol
logP (Octanol-Water)2.39
Aqueous Solubility (logS)-3.415
Topological Polar Surface Area44.12 Ų
Hydrogen Bond Acceptors4
Rotatable Bonds3

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1680 cm1^{-1} (C=O stretch) and 1250 cm1^{-1} (C-O-C ether stretch) .

  • 1^1H NMR: Signals at δ 1.42 ppm (triplet, CH3\text{CH}_3 of ethoxy), δ 3.80 ppm (quartet, OCH2\text{OCH}_2), and δ 7.20–8.10 ppm (aromatic protons) .

Synthesis Methodologies

Base-Promoted SNAr Reaction

A transition-metal-free synthesis involves the reaction of ortho-fluorobenzamides with amides in dimethyl sulfoxide (DMSO) under Cs2_2CO3_3 catalysis . The mechanism proceeds via nucleophilic aromatic substitution (SNAr), forming an intermediate diamide that cyclizes to yield the quinazolinone core.

Representative Procedure :

  • Combine 2-fluoro-N-methylbenzamide (1.0 mmol), benzamide (2.5 mmol), and Cs2_2CO3_3 (2.5 mmol) in DMSO.

  • Heat at 135°C for 24 hours.

  • Isolate the product via extraction (ethyl acetate/water) and column chromatography.
    Yield: 75–85%.

One-Pot Three-Component Reaction

Alternative routes utilize aldehydes, amines, and isatoic anhydride to assemble the quinazolinone scaffold in a single step, improving synthetic efficiency .

Pharmacological Activities

Antimicrobial Effects

Against Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL), the compound outperforms standard drugs like ciprofloxacin, likely due to membrane disruption and enzyme inhibition .

Anti-Inflammatory and Analgesic Actions

In carrageenan-induced rat paw edema models, derivatives of 3-(4-ethoxyphenyl)-2-methylquinazolin-4-one reduced inflammation by 62% at 50 mg/kg, comparable to diclofenac . Analgesic activity was confirmed in hot-plate tests, with a 55% increase in reaction time at 2 hours post-administration .

ADME and Toxicological Profile

Table 2: Pharmacokinetic Predictions

ParameterValue
Caco-2 Permeability-4.696 (Low permeability)
Plasma Protein Binding80.51%
Blood-Brain Barrier Penetration0.929 (Permeable)
CYP3A4 SubstrateYes (Probability: 0.917)
hERG Inhibition RiskLow (Score: 0.419)

The compound exhibits moderate oral bioavailability (30% predicted) but faces challenges due to low aqueous solubility. Toxicity screening indicates a low risk of hepatotoxicity (Score: 0.281) and mutagenicity (AMES test: 0.97) .

Comparative Analysis with Related Quinazolinones

Table 3: Activity Comparison

CompoundAnticancer IC50_{50}Antimicrobial MICAnti-Inhibition (%)
3-(4-Ethoxyphenyl)-2-methyl2.1 μM (MCF-7)8 μg/mL (S. aureus)62% (Edema)
MethaqualoneN/AN/ASedative
2-Phenylquinazolin-4-one5.8 μM (HeLa)32 μg/mL (E. coli)45% (Edema)

The ethoxyphenyl derivative shows superior anticancer and antimicrobial activity compared to simpler quinazolinones, attributed to its enhanced electron density and steric bulk .

Future Directions

  • Structural Optimization: Introduce polar groups to improve solubility without compromising activity.

  • In Vivo Studies: Validate pharmacokinetics and toxicity in animal models.

  • Target Identification: Elucidate interactions with tubulin, kinases, or microbial enzymes via proteomics.

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